Boc-Asp-NH2
CAS No.: 74244-17-0
Cat. No.: VC21544435
Molecular Formula: C9H16N2O5
Molecular Weight: 232.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 74244-17-0 |
|---|---|
| Molecular Formula | C9H16N2O5 |
| Molecular Weight | 232.23 g/mol |
| IUPAC Name | (3S)-4-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid |
| Standard InChI | InChI=1S/C9H16N2O5/c1-9(2,3)16-8(15)11-5(7(10)14)4-6(12)13/h5H,4H2,1-3H3,(H2,10,14)(H,11,15)(H,12,13)/t5-/m0/s1 |
| Standard InChI Key | VKCARTLEXJLJBZ-YFKPBYRVSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C(=O)N |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)N |
Introduction
Chemical Structure and Nomenclature
Boc-Asp-NH2 is characterized by a protected amino group at the alpha position of aspartic acid, with an amide group replacing the beta-carboxyl function. The compound has several nomenclature representations:
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Chemical Name: (3S)-4-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid
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Alternative Names: Boc-L-isoasparagine, tert-Butyloxycarbonyl-L-isoasparagin, and Boc-L-aspartic acid 1-amide
The structure contains a tert-butyloxycarbonyl (Boc) protecting group attached to the alpha-amino group of aspartic acid, with an amide function at the beta-carboxyl position, leaving the alpha-carboxyl group free.
Physical and Chemical Properties
Basic Physicochemical Properties
Boc-Asp-NH2 exhibits specific physicochemical characteristics that influence its behavior in chemical reactions and biological systems. Table 1 summarizes the key physical and chemical properties of this compound.
Table 1: Physicochemical Properties of Boc-Asp-NH2
The physical properties of Boc-Asp-NH2 are influenced by the presence of both hydrophobic (Boc group) and hydrophilic (carboxyl and amide) moieties in its structure, contributing to its solubility characteristics and behavior in different solvents.
Structural Features and Reactivity
Boc-Asp-NH2 possesses several reactive sites that determine its chemical behavior:
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Free α-carboxyl group: Capable of forming peptide bonds or other derivatives
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Boc-protected α-amino group: Stable under mildly basic and neutral conditions
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β-position amide group: Provides stability while maintaining functionality
These structural features make Boc-Asp-NH2 particularly useful in peptide synthesis, where selective reactivity and protection/deprotection strategies are crucial.
Synthesis Methods
Standard Synthetic Route
The synthesis of Boc-Asp-NH2 can be accomplished through catalytic hydrogenation of N-tert-Butyloxycarbonyl-L-aspartic acid. The documented synthesis procedure is detailed below:
Table 2: Synthesis Conditions for Boc-Asp-NH2
The detailed synthesis procedure involves dissolving N-tert-Butyloxycarbonyl-L-aspartic acid in a mixed solvent system of methanol, ethanol, and N,N-dimethylformamide. The solution is then stirred in a hydrogen atmosphere with a palladium catalyst for 24 hours. After filtration and evaporation of the solvent, the desired product is obtained in 80% yield .
| Form | Temperature | Stability Period | Reference |
|---|---|---|---|
| Powder | -20°C | 3 years | |
| Powder | 4°C | 2 years | |
| In solvent | -80°C | 6 months | |
| In solvent | -20°C | 1 month |
These storage recommendations highlight the importance of proper handling to maintain the compound's chemical integrity over extended periods.
Comparison with Related Compounds
Understanding the relationship between Boc-Asp-NH2 and similar compounds provides insight into its unique properties and applications. A notable related compound is Boc-Asp(OtBu)-OH, which has a different protection pattern on the aspartic acid scaffold.
Table 4: Comparison of Boc-Asp-NH2 with Related Compound
The comparison highlights the structural differences between these compounds, particularly in the nature of the β-position modification, which influences their reactivity and applications in peptide chemistry.
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